molecular formula C18H18N2O2 B288028 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Cat. No. B288028
M. Wt: 294.3 g/mol
InChI Key: LFWMAMYVIXUJRN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as LY294002, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one works by inhibiting the activity of PI3K, which is an enzyme that plays a critical role in cell signaling and regulation. PI3K is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting PI3K, 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one effectively blocks downstream signaling pathways such as AKT and mTOR, which are commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a valuable tool for researchers studying the PI3K/AKT/mTOR signaling pathway and its role in various diseases. Its potent inhibitory effects make it a useful tool for investigating the downstream effects of PI3K inhibition. However, it is important to note that 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is not a specific inhibitor of PI3K and can also inhibit other kinases such as DNA-PK and mTOR.

Future Directions

There are many potential future directions for research involving 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one. One area of focus could be on developing more specific inhibitors of PI3K that have fewer off-target effects. Additionally, researchers could investigate the potential use of 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one in combination with other therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one and its potential therapeutic applications in neurodegenerative diseases.

Synthesis Methods

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step process involving the reaction of various reagents such as ethylamine, 3-methylpyridine-2-carboxaldehyde, and cycloheptanone. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer cells. Additionally, 2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

properties

Product Name

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H18N2O2/c1-3-19-16-9-5-4-8-14(18(16)22)17(21)11-10-15-13(2)7-6-12-20-15/h4-12H,3H2,1-2H3,(H,19,22)/b11-10+

InChI Key

LFWMAMYVIXUJRN-ZHACJKMWSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=N2)C

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=N2)C

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=N2)C

Origin of Product

United States

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